Cas no 2229328-01-0 (2-(3-fluoropyridin-4-yl)prop-2-en-1-amine)

2-(3-Fluoropyridin-4-yl)prop-2-en-1-amine is a fluorinated pyridine derivative featuring an amine-functionalized propenyl group. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, where its fluoropyridine moiety enhances metabolic stability and binding affinity in target molecules. The reactive amine group allows for further functionalization, enabling its use in cross-coupling reactions, amide formations, or as a building block for heterocyclic frameworks. Its structural features make it valuable in the development of bioactive compounds, particularly in kinase inhibitors and other therapeutic agents. The fluorine substitution contributes to improved lipophilicity and electronic properties, enhancing its utility in medicinal chemistry applications.
2-(3-fluoropyridin-4-yl)prop-2-en-1-amine structure
2229328-01-0 structure
Product name:2-(3-fluoropyridin-4-yl)prop-2-en-1-amine
CAS No:2229328-01-0
MF:C8H9FN2
MW:152.168864965439
CID:6141869
PubChem ID:165784401

2-(3-fluoropyridin-4-yl)prop-2-en-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(3-fluoropyridin-4-yl)prop-2-en-1-amine
    • 2229328-01-0
    • EN300-1817108
    • Inchi: 1S/C8H9FN2/c1-6(4-10)7-2-3-11-5-8(7)9/h2-3,5H,1,4,10H2
    • InChI Key: RETZDPBBDGJVAX-UHFFFAOYSA-N
    • SMILES: FC1C=NC=CC=1C(=C)CN

Computed Properties

  • Exact Mass: 152.07497646g/mol
  • Monoisotopic Mass: 152.07497646g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 147
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 38.9Ų

2-(3-fluoropyridin-4-yl)prop-2-en-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1817108-5.0g
2-(3-fluoropyridin-4-yl)prop-2-en-1-amine
2229328-01-0
5g
$4102.0 2023-06-01
Enamine
EN300-1817108-1g
2-(3-fluoropyridin-4-yl)prop-2-en-1-amine
2229328-01-0
1g
$1414.0 2023-09-19
Enamine
EN300-1817108-2.5g
2-(3-fluoropyridin-4-yl)prop-2-en-1-amine
2229328-01-0
2.5g
$2771.0 2023-09-19
Enamine
EN300-1817108-10.0g
2-(3-fluoropyridin-4-yl)prop-2-en-1-amine
2229328-01-0
10g
$6082.0 2023-06-01
Enamine
EN300-1817108-1.0g
2-(3-fluoropyridin-4-yl)prop-2-en-1-amine
2229328-01-0
1g
$1414.0 2023-06-01
Enamine
EN300-1817108-0.05g
2-(3-fluoropyridin-4-yl)prop-2-en-1-amine
2229328-01-0
0.05g
$329.0 2023-09-19
Enamine
EN300-1817108-0.25g
2-(3-fluoropyridin-4-yl)prop-2-en-1-amine
2229328-01-0
0.25g
$701.0 2023-09-19
Enamine
EN300-1817108-0.1g
2-(3-fluoropyridin-4-yl)prop-2-en-1-amine
2229328-01-0
0.1g
$491.0 2023-09-19
Enamine
EN300-1817108-0.5g
2-(3-fluoropyridin-4-yl)prop-2-en-1-amine
2229328-01-0
0.5g
$1103.0 2023-09-19
Enamine
EN300-1817108-5g
2-(3-fluoropyridin-4-yl)prop-2-en-1-amine
2229328-01-0
5g
$4102.0 2023-09-19

Additional information on 2-(3-fluoropyridin-4-yl)prop-2-en-1-amine

Introduction to 2-(3-fluoropyridin-4-yl)prop-2-en-1-amine (CAS No. 2229328-01-0)

2-(3-fluoropyridin-4-yl)prop-2-en-1-amine, identified by its CAS number 2229328-01-0, is a significant compound in the realm of pharmaceutical and chemical research. This molecule, featuring a fluoropyridine moiety, has garnered attention due to its potential applications in drug development and medicinal chemistry. The presence of a double bond in the propenyl group and an amine functional group makes it a versatile intermediate for synthesizing more complex molecules.

The compound's structure is characterized by a pyridine ring substituted with a fluorine atom at the 3-position and an amine group attached to the propenyl chain at the 1-position. This arrangement not only contributes to its unique chemical properties but also opens up numerous possibilities for further functionalization. The fluoropyridine moiety, in particular, is known for its role in enhancing metabolic stability and binding affinity in drug molecules.

In recent years, there has been a surge in research focusing on fluorinated heterocycles due to their favorable pharmacokinetic properties. The introduction of fluorine atoms into organic molecules can significantly alter their biological activity, making them more suitable for therapeutic applications. 2-(3-fluoropyridin-4-yl)prop-2-en-1-amine exemplifies this trend, as it combines the benefits of both the pyridine and fluorine functionalities.

One of the most compelling aspects of this compound is its potential use as a building block in the synthesis of novel pharmaceuticals. The amine group provides a site for further derivatization, allowing chemists to create a wide range of derivatives with tailored properties. For instance, it can be used to construct peptidomimetics or to develop small molecule inhibitors targeting specific biological pathways.

The double bond in the propenyl group also offers opportunities for chemical modification. It can undergo various reactions such as hydrogenation, oxidation, or cross-coupling reactions, enabling the creation of diverse molecular architectures. These modifications are crucial for optimizing the pharmacological properties of drug candidates, including their solubility, bioavailability, and target specificity.

Recent studies have highlighted the importance of fluorinated pyridines in medicinal chemistry. For example, compounds containing fluoropyridine moieties have shown promise in treating neurological disorders, cancer, and infectious diseases. The ability of these compounds to interact with biological targets in a highly specific manner makes them valuable candidates for drug development.

In particular, 2-(3-fluoropyridin-4-yl)prop-2-en-1-amine has been explored in the context of developing kinase inhibitors. Kinases are enzymes that play a critical role in many cellular processes, and their dysregulation is often associated with diseases such as cancer. By designing molecules that selectively inhibit specific kinases, researchers can develop targeted therapies with improved efficacy and reduced side effects.

The compound's structural features make it an attractive candidate for further investigation. The combination of a fluorinated pyridine ring and an amine group provides a balance between metabolic stability and binding affinity. This balance is essential for creating drugs that can reach their target sites effectively while remaining stable within the body.

Moreover, the use of computational methods has accelerated the discovery and optimization of novel compounds like 2-(3-fluoropyridin-4-yl)prop-2-en-1-amine. Molecular modeling techniques allow researchers to predict how different structural modifications will affect the biological activity of a molecule. This approach has significantly reduced the time and cost associated with drug development by enabling high-throughput virtual screening.

In conclusion, 2-(3-fluoropyridin-4-yl)prop-2-en-1-amine (CAS No. 2229328-01-0) represents a promising candidate for further research and development in pharmaceutical chemistry. Its unique structural features and potential applications make it a valuable tool for synthesizing novel therapeutic agents. As research continues to uncover new uses for this compound, it is likely to play an increasingly important role in the fight against various diseases.

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